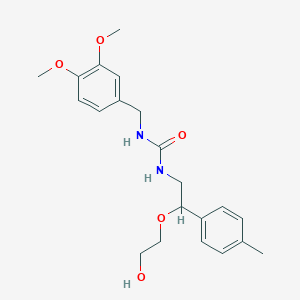

1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea

Description

This compound is a urea derivative featuring:

- A 3,4-dimethoxybenzyl moiety linked to the urea nitrogen.

- A 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl substituent on the adjacent nitrogen.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-15-4-7-17(8-5-15)20(28-11-10-24)14-23-21(25)22-13-16-6-9-18(26-2)19(12-16)27-3/h4-9,12,20,24H,10-11,13-14H2,1-3H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHIUBOISMYIQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a complex organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and anticancer properties. This article presents a detailed examination of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

- Dimethoxybenzyl moiety : Enhances lipophilicity and potential interactions with biological targets.

- Hydroxyethoxy chain : May influence solubility and bioavailability.

- p-Tolyl group : Impacts the overall pharmacological profile.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. Research has shown that compounds with similar structures often possess various pharmacological effects.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 1-[(3,4-Dimethoxyphenyl)methyl]urea | Contains methoxy groups and urea | Anti-inflammatory | Simpler structure |

| 3-[(4-Methylphenyl)(hydroxy)methyl]urea | Hydroxymethyl substituent | Anticancer | Different substituent pattern |

| N,N'-Di(3,4-dimethoxyphenyl)urea | Two methoxyphenyl groups | Antioxidant | Enhanced activity due to dual substitution |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The methoxy groups may facilitate interaction with specific enzymes or receptors.

- The urea functional group could play a role in binding to biological targets, potentially influencing cell signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar urea derivatives in various therapeutic areas:

- Anticancer Activity : A study demonstrated that certain urea derivatives exhibited significant inhibitory effects on gastric cancer cells while showing lesser effects on normal gastric epithelial cells (GES-1). This suggests a selective cytotoxicity that could be beneficial for cancer therapy .

- Anti-inflammatory Effects : Compounds structurally related to this compound have shown promise in reducing inflammatory markers in vitro. For instance, derivatives with similar methoxy substitutions were effective in inhibiting pro-inflammatory cytokines .

- Pharmacokinetics and Binding Affinity : Molecular docking studies suggest that this compound may have favorable binding interactions with targets involved in inflammatory responses and cancer cell proliferation. Further pharmacological studies are necessary to elucidate these interactions fully .

Comparison with Similar Compounds

Comparison with Similar Compounds: Challenges and Limitations

The evidence lacks analogs for direct comparison. For example:

- Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate () is an indole-carboxylate ester with distinct pharmacophoric features.

A meaningful comparison would require compounds such as:

- Sorafenib (a urea-based kinase inhibitor with aryl substituents).

- Linagliptin (a xanthine-derived urea analog targeting DPP-4).

- Structural analogs with methoxybenzyl or hydroxyethoxy groups.

Without access to such data, key parameters (e.g., binding affinity, solubility, metabolic stability) cannot be tabulated or analyzed.

Recommendations for Further Research

To address this gap, the following steps are advised:

Database Mining : Explore PubMed, SciFinder, or Reaxys for urea derivatives with 3,4-dimethoxybenzyl or p-tolyl-ethyl-hydroxyethoxy motifs.

Structural-Activity Relationship (SAR) Studies : Compare substituent effects on potency (e.g., methoxy vs. hydroxyl groups in benzyl derivatives).

Physicochemical Profiling : Generate experimental or computational data (e.g., logP, pKa) for solubility and bioavailability comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.